Standard Enthalpy of Combustion: 1-Ethyl-3-methylcyclopentane vs. n-Propylcyclopentane
In a direct head-to-head oxygen-bomb combustion calorimetry study, Good (1971) determined the standard enthalpies of combustion (ΔH°c, liquid state, 298.15 K) for n-propylcyclopentane and all five isomeric methylethylcyclopentanes. The cis-1-ethyl-3-methylcyclopentane isomer (corresponding to CAS 2613-66-3, a stereoisomer of the target compound) released 1.35 kcal·mol⁻¹ less energy on combustion than its straight-chain isomer n-propylcyclopentane. This difference is 6.1 times larger than the reported uncertainty for n-propylcyclopentane, confirming that the branching pattern and ring-substitution geometry of the target compound confer measurably different thermodynamic stability in the liquid phase [1].
| Evidence Dimension | Standard enthalpy of combustion, liquid state, 298.15 K |
|---|---|
| Target Compound Data | 1-Methyl-cis-3-ethylcyclopentane (cis-1-ethyl-3-methylcyclopentane): –(1252.47 ± 0.22) kcal·mol⁻¹ |
| Comparator Or Baseline | n-Propylcyclopentane: –(1253.82 ± 0.18) kcal·mol⁻¹; 1-methyl-trans-3-ethylcyclopentane: –(1252.09 ± 0.20) kcal·mol⁻¹; 1-methyl-1-ethylcyclopentane: –(1252.62 ± 0.22) kcal·mol⁻¹ |
| Quantified Difference | Δ = 1.35 kcal·mol⁻¹ (5.65 kJ·mol⁻¹) less exothermic vs. n-propylcyclopentane; Δ = 0.38 kcal·mol⁻¹ (cis vs. trans stereoisomer of the target) |
| Conditions | Oxygen-bomb combustion calorimetry; liquid state; T = 298.15 K; sample purity verified; Good, W.D., J. Chem. Thermodyn. 1971, 3, 97–103 |
Why This Matters
For fuel-formulation research and thermodynamic modeling, a 1.35 kcal·mol⁻¹ difference in combustion enthalpy directly affects calculated energy density and heating-value predictions, making isomer-specific procurement essential for reproducible calorimetric baselines.
- [1] Good, W.D. The enthalpies of combustion and formation of n-propylcyclopentane and five methylethylcyclopentanes. The Journal of Chemical Thermodynamics, 1971, 3(1), 97–103. DOI: 10.1016/S0021-9614(71)80070-8. View Source
